ManNaz

Description

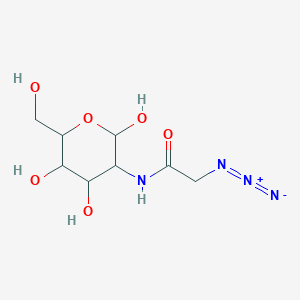

Structure

3D Structure

Propriétés

IUPAC Name |

2-azido-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNOHTDETQTADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ManNAz in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-azidoacetylmannosamine (ManNAz) and its tetraacetylated, cell-permeable analog, Ac4this compound, are powerful tools in chemical biology, specifically in the field of metabolic glycoengineering.[1][2] These synthetic monosaccharides are derivatives of the natural sugar N-acetylmannosamine (ManNAc), a precursor in the biosynthesis of sialic acids.[1] The key feature of this compound is the presence of a bioorthogonal azide (B81097) group, which allows for the chemical tagging of glycoconjugates.[1][3]

Once introduced to cells, Ac4this compound passes through the cell membrane, where intracellular carboxyesterases remove the acetyl groups.[2] The resulting this compound is then processed by the sialic acid biosynthetic pathway and incorporated into cell surface and secreted sialoglycoproteins as azidosialic acid (SiaNAz).[4][5] This metabolic labeling provides a highly specific method to study glycoproteins.[6] The azide group serves as a chemical handle that can be selectively reacted with a complementary probe, typically an alkyne- or cyclooctyne-containing molecule, through "click chemistry" for visualization, tracking, and proteomic analysis.[1][7][8] This guide provides a comprehensive overview of this compound, including its chemical properties, experimental protocols, and its impact on cellular signaling.

Core Concepts and Mechanism of Action

The utility of this compound lies in its ability to hijack the natural metabolic pathway for sialic acid synthesis. This process, known as metabolic glycoengineering, allows for the introduction of a bioorthogonal chemical reporter, the azide group, into cellular glycans.

The general workflow involves two main steps:

-

Metabolic Labeling : Cells are incubated with Ac4this compound, which is metabolized and incorporated into sialic acid residues on glycoproteins.[7]

-

Bioorthogonal Ligation : The azide-labeled glycoproteins are then detected by reaction with a probe containing a terminal alkyne or a strained cyclooctyne (B158145) via a click chemistry reaction.[7]

This technique offers significant advantages, including high specificity and the ability to study dynamic glycosylation processes in living cells and organisms.[3][4]

Data Presentation

Chemical and Physical Properties

| Property | This compound | Ac4this compound |

| Molecular Formula | C8H14N4O6 | C16H22N4O10 |

| Molecular Weight | 262.22 g/mol | 430.37 g/mol |

| CAS Number | 361154-23-6 | 361154-30-5 |

| Purity | ≥98% | ≥95% (HPLC) |

| Solubility | - | Soluble to 100 mM in DMSO |

| Appearance | - | Off-white to grey oil |

| Storage | - | -20°C |

[Sources: 2, 6, 7, 13, 21]

Recommended Concentrations for Metabolic Labeling

| Concentration | Application/Cell Type | Observations | Reference |

| 10 µM | A549 cells (for cell labeling, tracking, and proteomic analysis) | Least effect on cellular systems with sufficient labeling efficiency. | [9] |

| 25-75 µM | General metabolic labeling | Recommended starting range for individual assay set-up. | [10] |

| 50 µM | A549 cells | Reduction of major cellular functions, including proliferation, migration, and invasion. | [9] |

| 12.5-25 µM | Jurkat cells (using 1,3,4-O-Bu3this compound) | Effective labeling at 3 to 5-fold lower concentrations than Ac4this compound. | [11] |

| 50-150 µM | Jurkat cells (using Ac4this compound) | Effective labeling, but concentrations >100 µM may induce cytotoxicity. | [11][12] |

Physiological Effects of Ac4this compound Treatment

| Concentration | Cell Line | Observed Effects | Reference |

| 10 µM | A549 | No significant changes in physiological and biochemical properties compared to control. | [9] |

| 50 µM | A549 | Decreased cell proliferation, migration, and invasion. Reduction in glycolytic flux and oxygen consumption rate. Increased mitochondrial membrane depolarization. Altered gene expression in MAPK and PI3K-Akt signaling pathways. | [9] |

| >100 µM | General | Potential for growth inhibition and cytotoxicity. | [12] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with Ac4this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

-

Ac4this compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells

Procedure:

-

Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a stock solution (e.g., 10-100 mM). Store at -20°C.

-

Cell Seeding: Plate cells at a density that will not result in over-confluence at the end of the incubation period.

-

Incubation with Ac4this compound: Dilute the Ac4this compound stock solution into the complete cell culture medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and replace it with the Ac4this compound-containing medium.

-

Incubation Period: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into glycoproteins. The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated Ac4this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Detection of Azide-Labeled Glycoproteins via Click Chemistry

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled cells

-

Alkyne-containing probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare a fresh solution containing the alkyne probe, CuSO4, and the reducing agent in PBS. The ligand is often used to stabilize the Cu(I) ion and improve reaction efficiency.

-

Labeling: Add the click reaction cocktail to the azide-labeled cells (either live, fixed, or as a lysate) and incubate for 30-60 minutes at room temperature.

-

Washing: After incubation, wash the cells or lysate extensively with PBS to remove unreacted reagents.

-

Analysis: The labeled glycoproteins can now be visualized by fluorescence microscopy (if a fluorescent alkyne was used) or enriched using streptavidin beads (if a biotin (B1667282) alkyne was used) for subsequent analysis by western blotting or mass spectrometry.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

Materials:

-

Azide-labeled cells

-

Strained alkyne probe (e.g., DBCO, BCN, DIBO-functionalized fluorophore or biotin)

-

PBS

Procedure:

-

Labeling: Add the strained alkyne probe directly to the azide-labeled cells (live, fixed, or lysate) in PBS.

-

Incubation: Incubate for 1-2 hours at 37°C or room temperature. The reaction kinetics can vary depending on the specific strained alkyne used.

-

Washing: Wash the cells or lysate with PBS to remove the unreacted probe.

-

Analysis: Proceed with downstream analysis as described for CuAAC. SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic labeling workflow with Ac4this compound.

Caption: Sialic acid biosynthesis pathway incorporating this compound.

Caption: Click chemistry reactions for this compound detection.

Caption: Signaling pathways potentially affected by high concentrations of Ac4this compound.

Applications in Drug Development

The ability to specifically label and track glycoproteins makes this compound a valuable tool in drug development. Some key applications include:

-

Target Identification and Validation: By using biotinylated alkyne probes, azide-labeled glycoproteins can be enriched and subsequently identified by mass spectrometry.[3] This allows for the discovery of novel cell-surface markers for specific diseases, which can serve as new drug targets.

-

Monitoring Drug Efficacy: Changes in glycosylation are associated with numerous diseases, including cancer. This compound can be used to monitor how a therapeutic agent affects the glycoproteome of target cells.

-

Drug Delivery Systems: The azide handle introduced by this compound can be used to conjugate drugs or targeting moieties directly to the cell surface.[9] This approach has the potential to improve the therapeutic index of drugs by concentrating them at the site of action.

-

Live Cell Imaging and Tracking: Fluorescently tagged this compound-labeled cells can be tracked in vivo to monitor cell trafficking, engraftment of cell-based therapies, and the biodistribution of therapeutic cells.[9]

Concluding Remarks

This compound and its derivatives have become indispensable reagents in chemical biology for the study of glycosylation. The ability to metabolically label glycoproteins with a bioorthogonal handle provides a powerful platform for a wide range of applications, from fundamental studies of glycan function to the development of novel therapeutics and diagnostics. While high concentrations of Ac4this compound can have physiological effects on cells, careful optimization of labeling conditions can minimize these perturbations, ensuring the biological relevance of the experimental findings.[9] As new click chemistry reactions and probes are developed, the utility of this compound in chemical biology and drug discovery is expected to continue to expand.

References

- 1. This compound [sbsgenetech.com]

- 2. N -叠氮乙酰基甘露糖胺-四酰基化 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (Ac₄this compound)|Metabolic Glycoengineering Reagent [benchchem.com]

- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound (N-azidoacetylmannosamine tetraacylated) 5 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 11. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bioorthogonal Chemistry with ManNAz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of bioorthogonal chemistry utilizing N-azidoacetylmannosamine (ManNAz). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to employ this powerful technique for labeling, visualizing, and analyzing glycoproteins in living systems.

Core Principle: A Two-Step Strategy for Glycoprotein Labeling

Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The strategy involving this compound is a two-step process that allows for the specific modification of sialoglycans, a class of sugars often found on the outer surface of cells.[2][3]

Step 1: Metabolic Incorporation of an Azide (B81097) Handle

The process begins with the introduction of a peracetylated derivative of N-azidoacetylmannosamine (Ac4this compound) to cells or organisms.[4] The acetyl groups enhance the molecule's cell permeability.[4] Once inside the cell, native enzymes called esterases remove the acetyl groups, converting Ac4this compound to this compound.[4] The cellular machinery of the sialic acid biosynthetic pathway then processes this compound, ultimately converting it into the corresponding azide-modified sialic acid, N-azidoacetylneuraminic acid (SiaNAz).[4][5] This unnatural sugar is then incorporated into glycoproteins and glycolipids, effectively displaying an azide (-N3) chemical handle on the cell surface.[4][5]

Step 2: Bioorthogonal Reaction with a Probe

The azide group is biologically inert and does not participate in any native cellular reactions.[2] It serves as a unique chemical handle that can be specifically targeted by an exogenously introduced probe molecule containing a complementary bioorthogonal functional group. The most common and efficient reactions for this purpose are copper-free "click chemistry" reactions, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7] In SPAAC, the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[7][8] This reaction is highly specific, proceeds rapidly at physiological temperatures and pH, and does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[7][8] The probe can be conjugated to various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key biological pathway and the general experimental workflow for utilizing this compound in bioorthogonal chemistry.

Quantitative Data Presentation

The efficiency of this compound-based bioorthogonal chemistry is influenced by several factors, including the concentration of Ac4this compound, the cell type, and the choice of cyclooctyne reagent for the SPAAC reaction.

Optimal Concentrations of Ac4this compound for Metabolic Labeling

The optimal concentration of Ac4this compound for metabolic labeling represents a balance between achieving sufficient labeling for detection and minimizing potential cellular toxicity. Higher concentrations can lead to decreased cell proliferation and other physiological effects.[10][11]

| Cell Line | Recommended Concentration (µM) | Incubation Time (days) | Observations |

| A549 | 10 - 50 | 3 | 50 µM can reduce cellular functions; 10 µM shows minimal effects with sufficient labeling.[10][11] |

| Jurkat | 25 - 50 | 3 | Effective labeling observed within this range.[12] |

| CHO | 50 | 2 | Good incorporation for subsequent proteomic analysis.[13] |

| HEK293 | 50 - 500 | 1-3 | Efficiently metabolize a range of azido (B1232118) and alkyne-modified sugars.[14] |

| HeLa | 50 - 500 | 1-3 | Efficiently metabolize a range of azido and alkyne-modified sugars.[14] |

| MCF7 | 50 | 3 | Showed significantly higher fluorescence with Ac4this compound compared to other azido sugars.[15] |

| MDA-MB-231 | 50 | 3 | Showed significantly higher fluorescence with Ac4this compound compared to other azido sugars.[15] |

| HCT116 | 50 | 2 | 100 µM reduced cellular growth by approximately 40%.[14][16] |

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental context.

Comparison of Cyclooctyne Reagents for SPAAC

The choice of cyclooctyne reagent is critical as it dictates the reaction rate of the SPAAC. Faster kinetics are often desirable, especially for in vivo applications or when labeling low-abundance glycoproteins.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Azides (M⁻¹s⁻¹) | Key Characteristics |

| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0[8] | Widely used, good reactivity and stability.[8] |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.07 - 0.28[7][17] | Smaller and less lipophilic than DBCO, can be more stable in the presence of reducing agents.[7][18] |

| DIFO (Difluorinated Cyclooctyne) | ~0.076[8] | Electron-withdrawing fluorine groups enhance reactivity.[14] |

| DIBAC (Dibenzoazacyclooctyne) | ~1.2 x 10⁻³[6] | Moderate reaction rate suitable for long-term cell tracking.[6] |

| BARAC (Biarylazacyclooctynone) | ~0.96 (with benzyl (B1604629) azide)[4] | High reactivity due to ring strain and sp²-hybridized carbons.[4] |

Note: Reaction rates can be influenced by the specific azide, solvent, pH, and temperature.[15]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-based bioorthogonal chemistry.

Protocol for Metabolic Labeling of Cultured Cells with Ac4this compound

This protocol describes the general procedure for introducing the azide handle onto cell surface glycoproteins.

-

Cell Culture: Culture mammalian cells to the desired confluency (typically 60-80%) in complete cell culture medium.[19]

-

Prepare Labeling Medium: Prepare a stock solution of Ac4this compound in sterile DMSO. Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[19][20]

-

Incubation: Remove the existing medium from the cells and replace it with the Ac4this compound-containing labeling medium.[19] Incubate the cells for 1-3 days at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido sugar.[20]

-

Harvesting/Washing: After the incubation period, the cells are ready for the subsequent bioorthogonal reaction. For adherent cells, they can be washed directly in the plate. For suspension cells or for downstream applications requiring cell harvesting, gently collect the cells and wash them three times with ice-cold PBS to remove any unincorporated Ac4this compound.[21]

Protocol for SPAAC Reaction and Fluorescence Microscopy

This protocol details the visualization of metabolically labeled glycans on the cell surface.

-

Metabolic Labeling: Label cells with Ac4this compound as described in Protocol 4.1.

-

Prepare Probe Solution: Prepare a stock solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) in DMSO. Dilute the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM.[22]

-

Washing: Gently wash the metabolically labeled cells three times with warm PBS to remove unincorporated Ac4this compound.[22]

-

SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[22][23]

-

Final Washes: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[22]

-

Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[21] If desired, counterstain nuclei with DAPI.[23]

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[23]

Protocol for SPAAC Reaction and Flow Cytometry

This protocol allows for the quantification of cell surface azide labeling.

-

Metabolic Labeling: Label cells with Ac4this compound as described in Protocol 4.1.

-

SPAAC Reaction: Perform the SPAAC reaction with a DBCO-fluorophore as described in steps 2-4 of Protocol 4.2.

-

Cell Harvesting: For adherent cells, detach them using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells twice with a flow cytometry staining buffer (e.g., PBS with 1-2% BSA).[20]

-

Analysis: Resuspend the cells in the staining buffer and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[19] Use unlabeled cells that have not been treated with Ac4this compound as a negative control to set the gate for positive cells.[19]

Protocol for SPAAC Reaction and Western Blot Analysis

This protocol enables the detection of azide-labeled glycoproteins in cell lysates.

-

Metabolic Labeling: Label cells with Ac4this compound as described in Protocol 4.1.

-

Cell Lysis: Harvest the labeled cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[19]

-

SPAAC Reaction with Biotin Probe: Incubate the cell lysate with a DBCO-biotin probe for 1-2 hours at room temperature to label the azido-glycoproteins.

-

Protein Separation: Separate the proteins in the lysate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Detection: Block the membrane and then probe for the biotinylated glycoproteins using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled streptavidin.

-

Imaging: Visualize the bands using an appropriate detection reagent (e.g., chemiluminescence for HRP or a fluorescence imager).

Workflow for Proteomic Analysis of Metabolically Labeled Glycoproteins

This workflow outlines the steps for identifying glycoproteins that have been metabolically labeled with this compound.

-

Metabolic Labeling: Culture cells in the presence of Ac4this compound to incorporate SiaNAz into glycoproteins (as per Protocol 4.1).[2]

-

Cell Lysis: Harvest the cells and prepare a whole-cell lysate.[2]

-

Bioorthogonal Ligation to an Affinity Tag: React the azide-labeled glycoproteins in the lysate with a cyclooctyne probe conjugated to an affinity tag, most commonly biotin (e.g., DBCO-biotin), via a SPAAC reaction.[2]

-

Affinity Purification: Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated glycoproteins.[2]

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Perform an on-bead tryptic digestion to release the peptides from the captured glycoproteins, leaving the glycans attached to the beads.[2]

-

LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[2]

-

Data Analysis: Use bioinformatics tools to identify the proteins from the mass spectrometry data, thus providing a profile of the sialylated glycoproteome.

Applications in Drug Development and Research

The this compound-based bioorthogonal chemistry platform is a versatile tool with numerous applications in biomedical research and drug development:

-

Cell Labeling and Tracking: Labeled cells can be tracked in vitro and in vivo to monitor their fate, for example, in cell-based therapies.[10][11]

-

Glycoproteomic Analysis: This technique allows for the selective enrichment and identification of specific subsets of glycoproteins, which can be valuable for biomarker discovery in diseases like cancer where glycosylation is often altered.[2]

-

Imaging Glycan Dynamics: The ability to label glycans in living cells enables the study of their trafficking and localization in real-time.

-

Targeted Drug Delivery: Cells can be functionalized with azide groups for subsequent targeting with drug-loaded nanoparticles that are decorated with cyclooctynes.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 19. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thno.org [thno.org]

- 21. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 22. researchgate.net [researchgate.net]

- 23. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Glycoprotein Labeling with ManNaz

For researchers, scientists, and professionals in drug development, understanding the intricacies of glycoprotein (B1211001) analysis is paramount. Metabolic labeling with N-azidoacetylmannosamine (ManNaz) has emerged as a powerful technique for the study of glycoproteins, enabling their visualization and characterization. This guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with this compound-based glycoprotein labeling.

Core Principle: Metabolic Incorporation and Bioorthogonal Chemistry

The technique leverages the cell's own metabolic machinery to incorporate an azide-modified mannosamine (B8667444) analog, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound), into the glycan structures of proteins. The acetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, yielding this compound. This azido (B1232118) sugar is then processed through the sialic acid biosynthetic pathway, resulting in the incorporation of the corresponding azido-sialic acid (SiaNAz) onto cell surface sialoglycans.[1][2][3][4]

The azide (B81097) group, being biologically inert, serves as a bioorthogonal chemical handle. It can be specifically and covalently tagged with probes containing a complementary reactive group, such as an alkyne, through a "click chemistry" reaction.[5][6][7][8] This two-step process allows for the selective detection and analysis of newly synthesized glycoproteins.[7][9]

Experimental Workflow

The overall workflow for this compound-based glycoprotein labeling involves two main stages: metabolic labeling of cells with Ac4this compound, followed by detection of the incorporated azido sugars using click chemistry.

References

- 1. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen Click-IT this compound Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. iright.com [iright.com]

- 7. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Azidoacetylmannosamine | 361154-23-6 | MA46002 [biosynth.com]

- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac4ManNAz vs. ManNAz for Cell Permeability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic glycoengineering is a powerful technique for studying and manipulating cellular glycosylation. Key to this process is the introduction of unnatural monosaccharides into cellular metabolic pathways. Among the most widely used are N-azidoacetylmannosamine (ManNAz) and its peracetylated derivative, tetra-O-acetyl-N-azidoacetylmannosamine (Ac4this compound). The choice between these two precursors is critical and hinges on a trade-off between cell permeability and metabolic efficiency. This technical guide provides a comprehensive comparison of Ac4this compound and this compound, focusing on their cell permeability, metabolic incorporation, and potential cytotoxicity. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal compound for their specific applications.

Introduction: The Role of Azido (B1232118) Sugars in Glycoengineering

Ac4this compound and this compound are analogs of the natural monosaccharide N-acetylmannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway. By introducing an azido group, these compounds serve as chemical reporters that, once incorporated into cell-surface glycans, can be visualized or modified through bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

The primary rationale for using the acetylated form, Ac4this compound, is to enhance its lipophilicity, thereby increasing its ability to passively diffuse across the cell membrane. In contrast, the more polar this compound relies on cellular transporters for uptake. Once inside the cell, Ac4this compound is deacetylated by cytosolic esterases to yield this compound, which then enters the sialic acid biosynthetic pathway.

Comparative Analysis of Ac4this compound and this compound

Cell Permeability and Uptake

The fundamental difference between Ac4this compound and this compound lies in their mechanism of cellular entry. The acetyl groups of Ac4this compound mask the polar hydroxyl groups of the mannosamine (B8667444) backbone, rendering the molecule more hydrophobic and enabling it to passively diffuse across the lipid bilayer of the cell membrane. This strategy is often employed for monosaccharides that are otherwise too polar for efficient passive diffusion.

Conversely, the unprotected hydroxyl groups of this compound make it a hydrophilic molecule that is less likely to passively cross the cell membrane. Its uptake is thought to be mediated by cellular transporters, though the specific transporters involved are not fully characterized.

While the peracetylation of Ac4this compound is designed to improve cell permeability, some studies suggest that this compound can lead to significantly higher levels of cell surface azide (B81097) expression. This indicates that for certain cell types, transporter-mediated uptake of this compound may be more efficient than the passive diffusion of Ac4this compound followed by intracellular deacetylation.

Metabolic Incorporation and Labeling Efficiency

The ultimate measure of success for these metabolic precursors is the extent to which they are incorporated into cell-surface glycans. Recent studies have shown that, despite its lower presumed permeability, this compound can result in substantially higher levels of metabolic labeling compared to Ac4this compound. For instance, one study found that cell surface fluorescence after click chemistry was ten- to forty-fold higher in cells cultured with this compound compared to only a two- to three-fold increase with Ac4this compound[1]. This suggests that the intracellular processing of this compound may be more efficient or that the deacetylation of Ac4this compound is a rate-limiting step.

The table below summarizes a comparative study on the metabolic incorporation efficiency of various azido and alkyne-modified ManNAc analogs.

| Compound | Cell Line | Incubation Time (h) | Relative Mean Fluorescence Intensity (MFI) vs. Control |

| This compound | CCD841CoN | 24 | ~10-40 fold |

| HCT116 | 24 | ~10-40 fold | |

| HEK293 | 24 | ~10-40 fold | |

| Ac4this compound | CCD841CoN | 24 | ~2-3 fold |

| HCT116 | 24 | ~2-3 fold | |

| HEK293 | 24 | ~2-3 fold |

Table 1: Comparison of metabolic labeling efficiency between this compound and Ac4this compound in various human cell lines. Data extracted from a study by Al-Mestarihi et al. (2022)[1].

Cytotoxicity

A critical consideration in metabolic labeling experiments is the potential for cytotoxicity of the unnatural sugar. High concentrations of Ac4this compound have been shown to impact cell viability and growth in a dose-dependent manner. For some cell lines, concentrations as low as 50 µM can lead to decreased viability, while for others, no significant toxicity is observed at concentrations up to 50 µM. It is therefore crucial to determine the optimal, non-toxic concentration of Ac4this compound for each cell type and experimental system.

Information on the cytotoxicity of this compound is less abundant in the literature, making a direct and comprehensive comparison challenging. However, the available data suggests that at the concentrations required for efficient labeling, this compound is generally well-tolerated by cells.

| Compound | Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Viability |

| Ac4this compound | A549 | up to 50 | 3 days | No significant effect |

| Ac4this compound | hMSC-TERT | 50 | - | 3.6-fold higher apoptosis rate than control[2] |

| Ac4this compound | CHO | 250 | 48 h | Viability decreased to ~82%[3] |

| Ac4this compound | CHO | 500 | 48 h | Viability decreased to ~68%[3] |

| Ac4this compound | HeLa | up to 500 | 48 h | Non-toxic[3] |

| This compound | - | - | - | Generally considered less cytotoxic at effective concentrations, but less data is available. |

Table 2: Summary of cytotoxicity data for Ac4this compound in various cell lines.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ac4this compound and this compound

Both Ac4this compound and this compound are processed through the sialic acid biosynthetic pathway. The key difference is the initial deacetylation step required for Ac4this compound.

Caption: Metabolic pathway of Ac4this compound and this compound.

Experimental Workflow: Comparing Metabolic Labeling Efficiency

This workflow outlines the steps to quantitatively compare the metabolic labeling efficiency of Ac4this compound and this compound using flow cytometry.

Caption: Workflow for comparing labeling efficiency.

Experimental Protocols

Protocol for Assessing Metabolic Labeling Efficiency by Flow Cytometry

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Ac4this compound and this compound stock solutions (e.g., in DMSO or PBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled alkyne or phosphine probe (e.g., DBCO-Fluor 488)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Metabolic Labeling: Add Ac4this compound or this compound to the culture medium at a range of concentrations. Include a vehicle-only control. Incubate the cells for 24 to 72 hours.

-

Cell Harvesting: Gently detach the cells from the plate (e.g., using a cell scraper or a gentle enzyme-free dissociation solution).

-

Washing: Pellet the cells by centrifugation and wash them twice with cold PBS to remove any unincorporated sugar.

-

Click Chemistry Reaction: Resuspend the cell pellet in a small volume of PBS containing the fluorescently labeled alkyne or phosphine probe. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

Final Washes: Pellet the cells and wash twice with FACS buffer to remove the unbound probe.

-

Flow Cytometry: Resuspend the cells in an appropriate volume of FACS buffer and analyze them on a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Compare the MFI of cells treated with Ac4this compound and this compound to the control cells.

Protocol for Assessing Cytotoxicity using a Resazurin-based Assay

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Ac4this compound and this compound stock solutions

-

96-well plates

-

Resazurin (B115843) sodium salt solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well).

-

Compound Addition: The following day, add serial dilutions of Ac4this compound and this compound to the wells. Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.

-

Measurement: Measure the fluorescence or absorbance of each well using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle-only control. Plot the results to determine the IC50 value for each compound.

Conclusion and Recommendations

The choice between Ac4this compound and this compound for metabolic glycoengineering is not straightforward and depends heavily on the specific cell type and experimental goals.

-

Ac4this compound is a logical starting point when working with a new cell line, as its peracetylation is designed to facilitate passive diffusion across the cell membrane. However, it is crucial to perform dose-response experiments to identify a concentration that provides adequate labeling without inducing cytotoxicity.

-

This compound should be strongly considered, especially if labeling with Ac4this compound is found to be inefficient. For many cell types, this compound can provide superior metabolic incorporation, leading to a much stronger signal in downstream applications. Its lower cytotoxicity profile at effective concentrations is another significant advantage.

Ultimately, empirical testing is necessary to determine the optimal precursor for any given system. By following the protocols outlined in this guide and carefully considering the data presented, researchers can make an informed decision to achieve robust and reliable results in their metabolic glycoengineering experiments.

References

- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-azidoacetylmannosamine (ManNAz) in Sialic Acid Biosynthesis: A Technical Guide for Cellular Engineering and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-azidoacetylmannosamine (ManNAz) and its pivotal role in the study of sialic acid biosynthesis. We will delve into the core principles of its mechanism, detailed experimental protocols, quantitative data, and its applications in the realms of cellular engineering and drug development.

Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway

N-azidoacetylmannosamine (this compound) is a synthetic, cell-permeable monosaccharide that serves as a powerful tool for metabolic glycoengineering. Its utility lies in its ability to act as a metabolic precursor for sialic acid biosynthesis, effectively hijacking the cell's natural enzymatic machinery.[1]

The peracetylated form, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4this compound), exhibits enhanced cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding this compound.[1] This metabolic precursor is then converted through a series of enzymatic steps into the corresponding azido-functionalized sialic acid, N-azidoacetylneuraminic acid (SiaNAz).[1][2] This unnatural sugar is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[1]

The introduction of the azide (B81097) group, a bioorthogonal chemical reporter, onto cell surface glycans allows for the selective chemical modification of cells in their native environment. This enables a wide range of applications, from imaging and tracking live cells to targeted drug delivery.[3]

Quantitative Data on this compound Metabolism and Effects

The efficiency of this compound incorporation and its physiological effects can vary depending on the cell type and the concentration of the precursor used. The following tables summarize key quantitative data from various studies.

Table 1: Metabolic Incorporation Efficiency of Azido and Alkynyl Sialic Acid Precursors

| Cell Line | Precursor (50 µM) | % of Glycoconjugate-Bound Sialic Acids Substituted |

| LNCaP | Ac4ManNAl | 78% |

| LNCaP | Ac4this compound | 51% |

| Jurkat | Ac4ManNAl | Not Specified |

| Jurkat | Ac4this compound | Not Specified |

| HL-60 | Ac4ManNAl | Not Specified |

| HL-60 | Ac4this compound | Not Specified |

| CHO | Ac4ManNAl | Not Specified |

| CHO | Ac4this compound | Not Specified |

| HeLa | Ac4ManNAl | Not Specified |

| HeLa | Ac4this compound | Not Specified |

| PC-3 | Ac4ManNAl | Not Specified |

| PC-3 | Ac4this compound | Not Specified |

Source: Adapted from data presented in a 2009 study comparing Ac4ManNAl and Ac4this compound.[2][4]

Table 2: Effects of Ac4this compound Concentration on Cellular Functions in A549 Cells

| Ac4this compound Concentration | Effect on Cell Expansion (72h) | Change in Cell Proliferation, Migration, and Invasion | Impact on Mitochondrial Membrane Potential (ΔΨm) |

| 10 µM | No discernible effect | Lesser effects on physiological and biochemical properties | - |

| 20 µM | 25% decrease | Gradual decrease | - |

| 50 µM | 75% decrease | Rapid reduction | 5-fold increase in JC-1 detected (depolarization) |

| 100 µM | 83% decrease | - | - |

Source: Data compiled from studies on the physiological effects of Ac4this compound.[3][5]

Table 3: Gene Expression Changes in A549 Cells Treated with Ac4this compound

| Ac4this compound Concentration | Number of Genes with >7-fold Change in mRNA Expression | Key Affected Biofunctional Pathways |

| 10 µM | 2,014 | - |

| 50 µM | 2,093 | Activated: Urogenital cancer-related pathways, cellular infiltration, MAPK activity, apoptotic processes. Inhibited: Cell maturation, surface receptor-linked signal transduction. |

Source: Based on microarray analysis of A549 cells treated with Ac4this compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Cultured Cells with Ac4this compound

-

Cell Culture: Plate cells (e.g., A549 human lung adenocarcinoma cells) in appropriate culture vessels and media. For imaging experiments, seed cells onto glass-bottom dishes.[3]

-

Preparation of Ac4this compound Stock Solution: Prepare a stock solution of Ac4this compound in a suitable solvent such as ethanol (B145695) or DMSO.

-

Incubation: Add Ac4this compound to the cell culture medium to achieve the desired final concentration (e.g., 0, 10, 20, 50 µM).[3] Incubate the cells for a period sufficient for metabolic incorporation, typically 3 days.[3]

-

Washing: After incubation, wash the cells twice with a buffered saline solution such as DPBS (pH 7.4) to remove unincorporated Ac4this compound.[3]

Detection of Azide-Labeled Glycoproteins via Click Chemistry

This protocol describes the detection of azide-modified glycoproteins using a fluorescent probe via copper-free click chemistry (SPAAC).

-

Probe Incubation: Following the washing step, incubate the metabolically labeled cells with a DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5) at a final concentration of 20 µM in DPBS for 1 hour at 37°C.[3]

-

Washing: Rinse the cells with DPBS (pH 7.4) to remove the unbound probe.[3]

-

Fixation (for imaging): Fix the cells with a suitable fixative, such as a formaldehyde-glutaraldehyde mixture, for 15 minutes at room temperature.[3]

-

Counterstaining (for imaging): After washing twice with DPBS, stain the cell nuclei with a counterstain like DAPI.[3]

-

Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.[3] For proteomic analysis, cell lysates can be prepared for subsequent Western blot or mass spectrometry analysis.[2]

Quantitative Analysis of Sialic Acid Incorporation

-

Cell Lysis: After metabolic labeling, harvest and lyse the cells.

-

Sialic Acid Quantification: Subject the cell lysates to established protocols for sialic acid compositional analysis to determine the percentage of sialic acids that are azide-modified.[2] This often involves comparison with synthetic standards of SiaNAz.[4]

Visualizing this compound in Action: Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key processes involved in the use of this compound.

Sialic Acid Biosynthesis Pathway and this compound Incorporation

Caption: this compound hijacks the sialic acid biosynthesis pathway.

Experimental Workflow for Metabolic Labeling and Detection

Caption: Workflow for labeling and detecting sialoglycans.

Logical Relationship of Ac4this compound to Labeled Glycans

Caption: From Ac4this compound to cell surface labeling.

Impact on Signaling Pathways

The introduction of an abiotic sugar analog can have broader effects on cellular physiology beyond simple glycan labeling. Studies have shown that Ac4this compound treatment can influence various signaling pathways. For instance, at higher concentrations (e.g., 50 µM), Ac4this compound has been observed to activate the MAPK signaling pathway and induce apoptotic processes in A549 cells.[3] It can also impact the PI3K-Akt signaling pathway, which is crucial for cell growth and metabolism.[3] These findings suggest that the effects of this compound are not limited to the cell surface and can have downstream consequences on cellular function. Researchers should consider these potential off-target effects when designing experiments and interpreting results, particularly when using higher concentrations of the labeling reagent. For therapeutic applications, a concentration of 10 µM Ac4this compound has been suggested to have lesser effects on cellular physiology while still providing sufficient labeling for cell tracking.[3]

Applications in Drug Discovery and Development

The ability to chemically modify cell surfaces through metabolic glycoengineering with this compound has significant implications for drug discovery and development.

-

Targeted Drug Delivery: By introducing a unique chemical handle (the azide group) onto the surface of specific cells, it becomes possible to target therapies to these cells. For example, a drug could be conjugated to a molecule that reacts specifically with the azide group, thereby concentrating the therapeutic agent at the desired site and potentially reducing off-target toxicity. This is particularly relevant in cancer therapy, where targeting tumor cells while sparing healthy tissue is a primary goal.[6]

-

Antibody-Drug Conjugates (ADCs): The principles of bioorthogonal chemistry enabled by this compound are conceptually similar to strategies used in the development of ADCs. While traditional ADCs rely on surface proteins for targeting, this compound-based labeling could offer an alternative or complementary approach for attaching cytotoxic payloads to cancer cells.

-

Viral Vector Targeting: In gene therapy, modifying the tropism of viral vectors to target specific cell types is a major area of research. Metabolic labeling with this compound could be explored as a method to chemically modify the surface of either the viral vector or the target cells to enhance transduction efficiency and specificity.

-

Understanding Disease Glycobiology: Many diseases, including cancer, are associated with altered glycosylation patterns. This compound provides a tool to study the dynamics of sialylation in disease models, potentially revealing new biomarkers and therapeutic targets.

References

- 1. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depletion of Mannose Receptor-Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of human nasal in vitro cell systems during drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Research Advance in Manganese Nanoparticles in Cancer Diagnosis and Therapy [frontiersin.org]

- 6. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Glycobiology: A Technical Guide to Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The study of glycans, the complex sugar molecules that adorn the surfaces of cells, has been revolutionized by the advent of click chemistry. This powerful suite of bioorthogonal reactions has provided researchers with an unprecedented ability to visualize, track, and analyze glycans in their native biological environments. This technical guide provides an in-depth exploration of the core concepts of click chemistry in glycobiology, complete with detailed experimental protocols and quantitative data to empower your research and development endeavors.

Core Concepts: The Power of Bioorthogonal Chemistry

At its heart, click chemistry in glycobiology is a two-step process that allows for the selective labeling of glycans.[1] First, a cell or organism is fed an unnatural sugar analog that has been chemically modified to contain a bioorthogonal handle, most commonly an azide (B81097) group.[2] This azido (B1232118) sugar is then processed by the cell's own metabolic machinery and incorporated into its glycans. The second step involves the introduction of a probe molecule containing a complementary reactive group, such as an alkyne or a strained cyclooctyne. This probe then "clicks" onto the azide-modified glycan through a highly specific and efficient chemical reaction, allowing for the detection and analysis of the labeled sugar chains.[1]

This bioorthogonal approach is exceptionally powerful because the azide and alkyne groups are abiotic and do not react with any of the native functional groups found in biological systems, ensuring that the labeling is highly specific and does not perturb the natural cellular processes.[3]

Key Click Reactions in Glycobiology

Two main types of click reactions have become indispensable tools in glycobiology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for labeling azide-modified glycans with alkyne-containing probes.[4] This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition, allowing for rapid and robust labeling.[4] However, the cytotoxicity of copper has limited its application in living organisms.[5] To mitigate this, various ligands have been developed to stabilize the copper(I) catalyst and reduce its toxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This reaction utilizes a strained cyclooctyne, a cyclic alkyne with significant ring strain, which readily reacts with azides without the need for a copper catalyst.[6] The release of this ring strain provides the driving force for the reaction, enabling efficient labeling in living cells and even whole organisms with minimal toxicity.[7]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against the constraints of biocompatibility.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹)[6] | Fast (second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne)[6] |

| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.[5] | Generally considered highly biocompatible and suitable for in vivo studies.[7] |

| Labeling Efficiency | Can achieve high labeling efficiency in vitro and on the cell surface.[8][9] | Can achieve high labeling efficiency, particularly for in vivo applications.[10] |

| Typical Applications | In vitro labeling of cell lysates, fixed cells, and cell surface studies where short exposure to the catalyst is feasible.[5] | Live-cell imaging, in vivo tracking of glycans, and long-term studies in living organisms.[7] |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in applying click chemistry to glycobiology.

Protocol 1: Metabolic Labeling of Mammalian Cells with Azido Sugars

This protocol describes the general procedure for incorporating azido sugars into the glycans of cultured mammalian cells.

Materials:

-

Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured mammalian cells

Procedure:

-

Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to a stock concentration of 10-50 mM. Store at -20°C.

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach approximately 70-80% confluency.

-

Metabolic Labeling: Thaw the azido sugar stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the azido sugar. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the click reaction.

Protocol 2: CuAAC Reaction for Labeling Cell Surface Glycans

This protocol details the labeling of metabolically azide-labeled cell surface glycans using a CuAAC reaction.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per well of a 6-well plate, combine the following in order:

-

PBS to a final volume of 200 µL

-

Alkyne-probe to a final concentration of 20-50 µM

-

THPTA ligand to a final concentration of 100 µM

-

CuSO₄ to a final concentration of 20 µM

-

-

Initiate Reaction: Add sodium ascorbate to the cocktail to a final concentration of 300 µM to reduce Cu(II) to the active Cu(I) state. Mix gently.

-

Labeling: Aspirate the PBS from the washed, metabolically labeled cells and immediately add the click reaction cocktail.

-

Incubation: Incubate the cells for 30 minutes at room temperature, protected from light if using a fluorescent probe.

-

Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove excess reagents.

-

Downstream Analysis: The cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or lysis for western blotting or proteomic analysis.

Protocol 3: SPAAC Reaction for Live-Cell Imaging

This protocol describes the labeling of metabolically azide-labeled live cells using a SPAAC reaction for fluorescence microscopy.

Materials:

-

Metabolically labeled cells (from Protocol 1) grown on glass-bottom dishes

-

Strained cyclooctyne-functionalized fluorophore (e.g., DBCO-fluorophore)

-

Complete cell culture medium

-

PBS

Procedure:

-

Prepare Labeling Medium: Dilute the DBCO-fluorophore in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.

-

Labeling: Aspirate the PBS from the washed, metabolically labeled cells and add the labeling medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

Washing: Aspirate the labeling medium and wash the cells three times with warm PBS to remove the unbound probe.

-

Imaging: Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Western Blot Analysis of Click-Labeled Glycoproteins

This protocol outlines the detection of biotin-labeled glycoproteins by western blot following a click reaction.

Materials:

-

Click-labeled cells (from Protocol 2 or a similar protocol using an alkyne-biotin probe)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the click-labeled cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and detect the chemiluminescent signal using an imaging system.

Visualizing Glycobiology with Click Chemistry

Diagrams are powerful tools for illustrating the complex workflows and pathways involved in click chemistry-based glycobiology research.

Caption: Metabolic pathway for the incorporation of an azido sugar into cell surface glycoproteins.

Caption: General experimental workflow for labeling and analyzing glycans using click chemistry.

Caption: A typical workflow for the glycoproteomic analysis of click-labeled proteins.

Conclusion

Click chemistry has undeniably transformed the field of glycobiology, providing a versatile and robust toolkit for the study of glycans. By enabling the specific and efficient labeling of these complex biomolecules in their native context, researchers can now delve deeper into their roles in health and disease. This technical guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to harness the full potential of click chemistry in their pursuit of understanding the intricate world of glycans.

References

- 1. Jack Q's Blog [jack-q.github.io]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

ManNAz as a Tool for Tracking Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic glycoengineering with N-azidoacetylmannosamine (ManNAz) and its peracetylated analog, Ac4this compound, offers a powerful and versatile strategy for the non-invasive labeling and tracking of cellular processes, particularly sialoglycan biosynthesis and trafficking. This technique leverages the cell's own metabolic machinery to incorporate a bioorthogonal azide (B81097) group onto cell surface glycoconjugates. Subsequent covalent ligation with imaging probes or affinity tags via "click chemistry" enables the visualization and analysis of these dynamic cellular events. This guide provides a comprehensive overview of the core principles of this compound-based metabolic labeling, detailed experimental protocols, quantitative data for optimizing labeling efficiency, and a discussion of its applications in research and drug development.

Introduction: The Principle of this compound-based Metabolic Glycoengineering

Metabolic glycoengineering is a technique that introduces bioorthogonal chemical reporters into cellular glycans, enabling their visualization and study in living systems.[1] Ac4this compound, a tetraacetylated derivative of N-azidoacetylmannosamine (this compound), is a key reagent in this field.[1] Its acetyl groups enhance cell permeability, allowing for efficient uptake.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding this compound.[1] This azido-sugar is then processed by the sialic acid biosynthetic pathway, leading to the formation of N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid.[1] This modified sugar is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[1] The exposed azide group serves as a chemical handle for bioorthogonal reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of various probes for downstream applications.[1][2]

Core Signaling Pathway and Mechanism of Action

The central mechanism of this compound-based labeling involves its entry and processing through the sialic acid biosynthetic pathway. This pathway is a key cellular process responsible for the production of sialic acids, which are terminal monosaccharides on many cell surface glycans involved in cell-cell recognition, signaling, and adhesion.

Caption: Sialic acid biosynthesis pathway showing Ac4this compound uptake and metabolic incorporation.

Quantitative Data Summary

The efficiency of this compound-based labeling can be influenced by several factors, including the concentration of the azido-sugar, incubation time, and cell type. The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: Recommended Ac4this compound Concentrations and Effects on Cellular Functions

| Cell Type | Recommended Concentration (µM) | Observed Effects at Higher Concentrations (e.g., 50 µM) | Reference(s) |

| A549 (human lung adenocarcinoma) | 10 | Reduced cell proliferation, migration, and invasion. Decreased glycolytic flux and oxygen consumption rate. Altered mitochondrial membrane potential.[2][3] | [2][3] |

| Jurkat (human T lymphocyte) | 12.5 - 25 (for 1,3,4-O-Bu3this compound) | Increased sialic acid production compared to Ac4this compound.[4] | [4] |

| Various (KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | Successful azide group generation on all cell types. Low cytotoxicity observed at this concentration.[5] | [5] |

| General Recommendation | 25 - 75 | This range is often suggested as a starting point for optimization in various cell lines.[6] | [6] |

Table 2: Comparative Labeling Efficiency of this compound Analogs

| Analog | Relative Labeling Efficiency | Cell Line(s) | Reference(s) |

| Ac4ManNAl | More efficient conversion to the corresponding sialic acid compared to Ac4this compound in every cell line tested.[7] | Jurkat, HeLa, CHO, HL-60, K562, Ramos | [7] |

| 1,3,4-O-Bu3this compound | More effective labeling of sialoglycans at 3 to 5-fold lower concentrations than Ac4this compound with no signs of apoptosis.[4] | Jurkat | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-based metabolic labeling.

Metabolic Labeling of Cultured Cells with Ac4this compound

Objective: To incorporate azide groups into the cell surface glycans of cultured cells.

Materials:

-

Cell line of interest (e.g., A549, HeLa, Jurkat)

-

Complete cell culture medium

-

Ac4this compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture plates or flasks

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare the Ac4this compound working solution by diluting the stock solution in complete culture medium to the final desired concentration (e.g., 10-50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[2][5]

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the Ac4this compound-containing medium to the cells.

-

Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary between cell lines.[2][5]

-

After incubation, the cells are ready for downstream applications such as click chemistry-mediated detection.

Visualization of Azide-Labeled Glycans via Click Chemistry

Objective: To visualize the metabolically incorporated azide groups using a fluorescent alkyne probe.

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

Fluorescently-labeled alkyne probe (e.g., DBCO-Cy5, Alkyne-TAMRA)

-

PBS, pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

After metabolic labeling, wash the cells twice with PBS to remove any un-incorporated Ac4this compound.[2]

-

Incubate the cells with the fluorescent alkyne probe (e.g., 20 µM DBCO-Cy5) in culture medium or PBS for 1 hour at 37°C.[2]

-

Wash the cells three times with PBS to remove excess probe.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]

-

Wash the cells twice with PBS.

-

(Optional) If intracellular visualization is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips or view the plate on a fluorescence microscope.

Caption: General experimental workflow for this compound-based metabolic labeling and detection.

Western Blot Analysis of Azide-Labeled Proteins

Objective: To detect the presence of azide-modified proteins in cell lysates.

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

Lysis buffer (e.g., 1% SDS, 100 mM Tris-HCl, pH 7.4) with protease inhibitors[5]

-

Biotinylated alkyne probe (for CuAAC) or DBCO-biotin (for SPAAC)

-

Click chemistry reaction components (e.g., CuSO4, sodium ascorbate, TBTA for CuAAC)

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents

Procedure:

-

Harvest azide-labeled cells and lyse them in lysis buffer.[5]

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Perform a click reaction on the lysate by adding the biotinylated alkyne probe and other necessary components. For example, for CuAAC, add biotin-alkyne, CuSO4, sodium ascorbate, and a copper-chelating ligand. Incubate for 1 hour at room temperature.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with streptavidin-HRP conjugate.

-

Wash the membrane and detect the biotinylated proteins using an ECL substrate.

Applications in Research and Drug Development

The ability to specifically label and track sialoglycans makes this compound a valuable tool in various research areas:

-

Cancer Biology: Aberrant glycosylation, particularly increased sialylation, is a hallmark of cancer.[8] this compound can be used to study these changes, identify cancer biomarkers, and potentially develop targeted therapies.[8][9]

-

Virology: Many viruses utilize host cell surface glycans for attachment and entry. This compound has been used to label viral envelope glycoproteins, enabling the study of virus-host interactions and single-particle fusion events.[10]

-

Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate and biodistribution in cell-based therapies.[2][11][12]

-

Drug Discovery: this compound-based assays can be used to screen for drugs that modulate glycosylation pathways. The technique can also be employed to study the off-target effects of antibody-drug conjugates that may interact with cell surface glycans.[13][14] The biopharma sector is increasingly looking at such innovative tools to streamline drug development projects.[15]

Considerations and Limitations

While a powerful technique, there are important considerations when using this compound:

-

Cytotoxicity: At high concentrations, Ac4this compound can have physiological effects on cells, including reduced proliferation and altered metabolism.[2] It is crucial to determine the optimal, non-toxic concentration for each cell type.[2][16]

-

Off-target Effects: While the azide group is considered bioorthogonal, potential off-target reactions or metabolic alterations should be considered and controlled for.[13]

-

Labeling Efficiency: The efficiency of metabolic incorporation can vary significantly between different cell lines and with different this compound analogs.[7][17]

Conclusion

This compound and its derivatives have emerged as indispensable tools for the study of cellular glycosylation. The ability to introduce a bioorthogonal handle into sialoglycans provides a versatile platform for a wide range of applications, from fundamental cell biology to translational research and drug development. By carefully considering the experimental parameters and potential limitations, researchers can effectively harness the power of this metabolic labeling strategy to gain new insights into the complex world of the cell.

References

- 1. benchchem.com [benchchem.com]

- 2. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 7. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 10. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. thno.org [thno.org]

- 13. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Future for the Biopharma Sector | Article this compound [this compound.com]

- 16. Physiological Effects of Ac4this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]